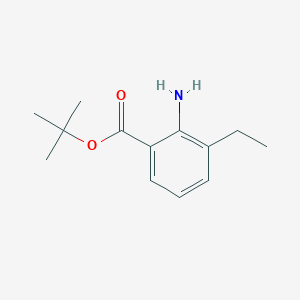![molecular formula C20H23N3O2 B13125085 Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)
Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-component reactions. One common method is the cycloisomerization of tryptamine-ynamides catalyzed by silver triflate and N-fluorobenzenesulfonimide. This reaction proceeds through a chelation-controlled mechanism, resulting in the formation of the spiro[indoline-3,4’-piperidine] scaffold .
Another approach involves the use of an on-water [4 + 2] annulation reaction between 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone. This environmentally friendly method improves reaction efficiency and chemoselectivity compared to reactions in organic solvents .
Industrial Production Methods
Industrial production of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirooxindole derivatives, which are known for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, spiroindoline derivatives have been identified as inhibitors of the vesicular acetylcholine transporter, which plays a crucial role in neurotransmitter release. This interaction disrupts the normal function of the transporter, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,1’-pyrazolo[1,2-b]phthalazine]: These compounds share a similar spiro linkage and exhibit comparable biological activities.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: These derivatives are known for their fluorescence properties and applications in sensing and imaging
Uniqueness
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both indoline and piperidine rings enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C20H23N3O2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
benzyl 5-aminospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14,21H2 |
Clave InChI |
DMDXYVKVLKYIIV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CNC3=C2C=C(C=C3)N)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


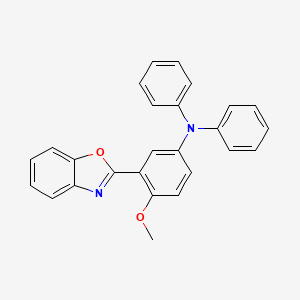
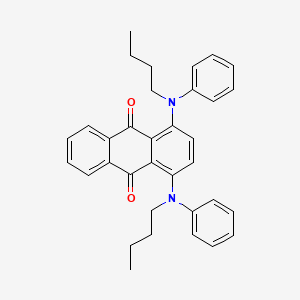
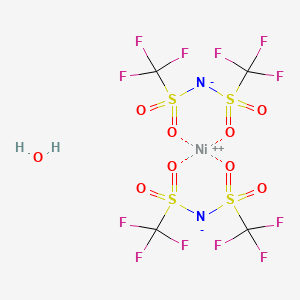
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
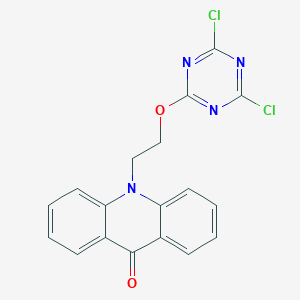
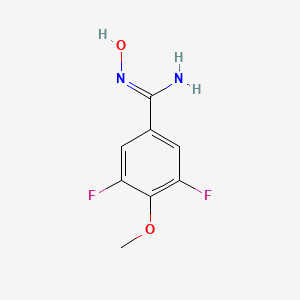



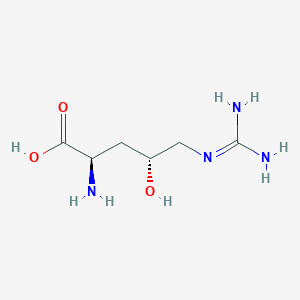
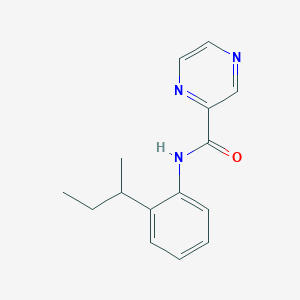
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
